molecular formula C19H16O4 B611796 Warfarin CAS No. 81-81-2

Warfarin

Cat. No.: B611796
CAS No.: 81-81-2
M. Wt: 308.3 g/mol
InChI Key: PJVWKTKQMONHTI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Warfarin primarily targets the enzyme Vitamin K Epoxide Reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the synthesis of several clotting factors .

Mode of Action

This compound exerts its anticoagulant effect by antagonizing Vitamin K . It achieves this by inhibiting VKOR , thereby disrupting the vitamin K cycle . This inhibition prevents the reactivation of Vitamin K1, which is essential for the synthesis of biologically active forms of various clotting factors .

Biochemical Pathways

The inhibition of VKOR by this compound leads to a decrease in the plasma concentrations of Vitamin K-dependent clotting factors, including Factors II, VII, IX, and X , as well as the regulatory proteins C and S . This results in a reduced ability of the blood to clot, thereby exerting an anticoagulant effect .

Pharmacokinetics

This compound is essentially completely absorbed, reaching a maximum plasma concentration between 2 and 6 hours . It distributes into a small volume of distribution (10 L/70kg) and is eliminated by hepatic metabolism with a very small clearance (0.2 L/h/70kg) . The elimination half-life is about 35 hours . This compound is approximately 99% bound to the plasma protein albumin, which leads to its relatively low volume of distribution .

Result of Action

The primary result of this compound’s action is a decrease in the blood’s ability to clot . This is achieved by reducing the concentrations of active clotting factors in the blood .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, dietary intake of Vitamin K can affect the efficacy of this compound, as Vitamin K can counteract this compound’s mechanism of action . Additionally, numerous drug interactions can either increase or decrease this compound’s effectiveness . Therefore, the dose of this compound must be carefully monitored and adjusted based on periodic blood tests .

Biochemical Analysis

Biochemical Properties

Warfarin’s biotransformation is a complex process involving over nine different metabolites . It interacts with cytochrome P450 2C (Cyp2c) enzymes, which are instrumental in the biotransformation of this compound to its 7-hydroxylated metabolite .

Cellular Effects

This compound alters vitamin K metabolism, which has significant consequences as vitamin K-dependent (VKD) proteins function in numerous physiologies in many tissues . These proteins may be poorly carboxylated and dysfunctional if the second activity is not ubiquitously expressed similar to VKORC1 .

Molecular Mechanism

This compound inhibits the vitamin K oxidoreductase (VKORC1), which generates vitamin K hydroquinone (KH 2) required for the carboxylation and consequent activation of VKD proteins . This compound uncouples the 2 reactions that fully reduce KO .

Temporal Effects in Laboratory Settings

It is known that this compound’s metabolism involves a rate-limiting step in the biotransformation of this compound to its 7-hydroxylated metabolite .

Dosage Effects in Animal Models

It is known that this compound’s metabolism is a complex process involving over nine different metabolites .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin K. It inhibits VKORC1, which generates KH 2 required for the carboxylation and consequent activation of VKD proteins .

Transport and Distribution

It is known that this compound interacts with Cyp2c enzymes during its metabolism .

Subcellular Localization

This compound and VKORC1 both reside in the endoplasmic reticulum and mediate VKD protein modification during secretion

Preparation Methods

Synthetic Routes and Reaction Conditions

Warfarin can be synthesized through several methods. One common synthetic route involves the condensation of 4-hydroxycoumarin with benzylideneacetone under basic conditions . The reaction typically uses sodium hydroxide as a base and ethanol as a solvent. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques . The final product is formulated into tablets or injectable solutions for medical use.

Chemical Reactions Analysis

Types of Reactions

Warfarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Properties

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
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InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3
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InChI Key

PJVWKTKQMONHTI-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
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Molecular Formula

C19H16O4
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DSSTOX Substance ID

DTXSID5023742
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Molecular Weight

308.3 g/mol
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Physical Description

Warfarin is an odorless and colorless solid. Used as a rodenticide for Norway rats and for house mice. (EPA, 1998), Colorless, odorless, crystalline powder. [rodenticide]; [NIOSH], Solid, COLOURLESS-TO-WHITE POWDER., Colorless, odorless, crystalline powder or solid., Colorless, odorless, crystalline powder. [Note: Rodenticide.]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.002 % (NIOSH, 2023), Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/, In water, 17 mg/L at 20 °C, Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol, some oils; freely soluble in alkaline aqueous solution (forms a water-sol sodium salt); practically insoluble in benzene, cyclohexane, Skellysolves A and B., In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C), 0.017 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0017 (very poor), 0.002%
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Density

Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 10.6
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Vapor Pressure

0.09 mmHg at 71 °F (NIOSH, 2023), 0.09 [mmHg], 1.5X10-3 mPa /1.125X10-8 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible), 0.09 mmHg at 71 °F, (71 °F): 0.09 mmHg
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Mechanism of Action

Warfarin is a [vitamin K] antagonist which acts to inhibit the production of vitamin K by vitamin K epoxide reductase. The reduced form of vitamin K, vitamin KH2 is a cofactor used in the γ-carboxylation of coagulation factors VII, IX, X, and thrombin. Carboxylation induces a conformational change allowing the factors to bind Ca2+ and to phospholipid surfaces. Uncarboxylated factors VII, IX, X, and thrombin are biologically inactive and therefore serve to interrupt the coagulation cascade. The endogenous anticoagulation proteins C and S also require γ-carboxylation to function. This is particularly true in the case of thrombin which must be activated in order to form a thrombus. vitamin KH2 is converted to vitamin K epoxide as part of the γ-carboxylation reaction catalyzed by γ-glutamyl carboxylase. Vitamin K epoxide is then converted to vitamin K1 by vitamin K epoxide reductase then back to vitamin KH2 by vitamin K reductase. Warfarin binds to vitamin K epoxide reductase complex subunit 1 and irreversibly inhibits the enzyme thereby stopping the recycling of vitamin K by preventing the conversion of vitamin K epoxide to vitamin K1. This process creates a hypercoagulable state for a short time as proteins C and S degrade first with half lives of 8 and 24 hours, with the exception of factor VII which has a half life of 6 hours. Factors IX, X, and finally thrombin degrade later with half lives of 24, 36, and 50 hours resulting in a dominant anticoagulation effect. In order to reverse this anticoagulation vitamin K must be supplied, either exogenously or by removal of the vitamin K epoxide reductase inhibition, and time allowed for new coagulation factors to be synthesized. It takes approximately 2 days for new coagulation factors to be synthesized in the liver. Vitamin K2, functionally identical to vitamin K1, is synthesized by gut bacteria leading to interactions with antibiotics as elimination of these bacteria can reduce vitamin K2
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Color/Form

Crystals from alcohol, White powder, The racemate forms colorless crystals

CAS No.

81-81-2
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Record name WARFARIN
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Melting Point

322 °F (EPA, 1998), 161 °C, 322 °F
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Synthesis routes and methods I

Procedure details

Control, blank, and experimental reaction mixtures were made for each experiment. Control and blank reaction mixtures were made up with vitamin K and without vitamin K, respectively. Experimental reaction mixtures contained both vitamin K and a vitamin K antagonist. The control reaction mixture contained 3.00 ml of microsomal suspension, 0.81 ml of buffer II, 1.20 ml of an ATP-generating system (final concentrations: 1 mM ATP, 10 mM phosphocreatine, 2.5 mM Mg[acetate]2 ·4H2O, 20 μg/ml creatine phosphokinase [52 U/ml]), 0.60 ml of NADH (final concentration 2 mM), 0.30 ml of dithiothreitol (final concentration 7 mM) dissolved in buffer II, 0.060 ml of NaH14CO3 (1.0 μCi/μl; added 0.5 min prior to reaction initiation), and at the time of reaction initiation 0.030 ml of vitamin K1 (final concentration 20 μg/ml) diluted in 0.85% sodium chloride solution. This vitamin K concentration is associated with maximal in vitro incorporation of added H14CO3 into vitamin K-dependent substrate proteins (J. Biol. Chem. 251, 2770-2776). The blank reaction mixture consisted of the same components except that vitamin K was replaced by an equal volume of isotonic saline. The experimental reaction mixtures were made up in the same way as the control reaction mixtures with the exceptions that: (1) a volume of buffer II was replaced by a volume of buffer II containing an inhibitor of vitamin K-dependent carboxylation, and (2) all individual volumes were two-thirds of those in the control reaction mixtures. The sodium salts of TCP, phenindione, and warfarin were formed in aqueous sodium hydroxide solution (J. Am. Chem. Soc. 83, 2676-2679) and were freely soluble in buffer II at all concentrations used in these studies. Chloro-K1 was formulated as an oil-in-water emulsion with Tween 80 (5% v/v final concentration), while chloro-K3 was formulated as a suspension in Tween 80 (5% v/v final concentration) (Molecular Pharmacology 10, 373-380).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
vitamin K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
microsomal suspension
Quantity
3 mL
Type
reactant
Reaction Step Thirteen
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Fifteen

Synthesis routes and methods II

Procedure details

To show that non-binding compounds do not significantly influence the FT-IR spectrum of a biological macromolecule when mixed with the biological macromolecule, 3 μg of NMT was mixed with 10 μg each of Bacitracin (trace 1), Erythromycin (2), Fusidic Acid (3) and a fungal extract (4) and a differential FT-IR spectrum of each sample was obtained (FIG. 3). The non-binding compounds did not alter the spectrum of NMT. However, a nonspecific binding compound, Warfarin (60 μg), did produce a detectable peak shift for NMT.
Quantity
10 μg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.